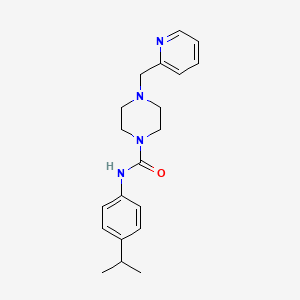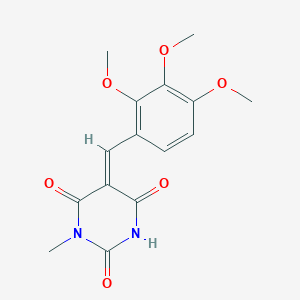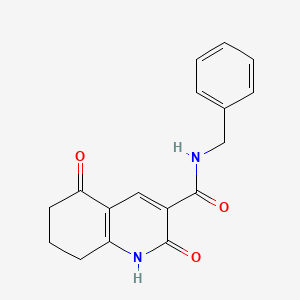
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, involves intricate organic reactions that yield heterocyclic structures with diverse functional groups. A notable method includes the cyclization of lithiated pyridine and quinoline carboxamides, leading to the formation of pyrrolopyridines and spirocyclic beta-lactams, highlighting the complexity and versatility of synthetic routes in accessing quinoline derivatives (Clayden, Hamilton, & Mohammed, 2005). Additionally, organocatalytic cycloaddition of β-Ketoesters with azidoquinolines has been employed to synthesize quinoline-triazole carboxylates, demonstrating the diversity of synthetic strategies to introduce various substituents onto the quinoline core (Saraiva, Krüger, & Alves, 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which serves as a scaffold for various substitutions that significantly impact their chemical behavior and biological activity. Advanced techniques like X-ray diffraction have been pivotal in determining the crystal structures of quinoline analogs, revealing the impact of substituents on molecular conformation and intermolecular interactions (Główka et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclocondensation, N-alkylation, and acylation, to yield polycyclic heterocycles with diverse functional groups. These reactions are influenced by the nature of substituents and reaction conditions, demonstrating the compounds' reactivity and potential for chemical modifications (Zhao et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. Polymorphic studies have shed light on different crystalline forms of quinoline carboxamides, revealing insights into their stability, dissolution behavior, and physical characteristics, which are essential for their practical applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, define the utility of quinoline derivatives in chemical syntheses and as intermediates in the production of more complex molecules. The versatility in chemical reactions allows for the synthesis of a wide range of compounds with potential applications in materials science, pharmaceuticals, and as catalysts (Hamana & Noda, 1966).
科学的研究の応用
Antibacterial Applications
Research has demonstrated the significance of quinoline derivatives in the development of new antibacterial agents. A study conducted by Domagala et al. (1988) focused on the synthesis of quinoline carboxylic acids, revealing their potent antibacterial activity and the establishment of quantitative structure-activity relationships (QSAR) for these compounds. This research underscores the potential of quinoline derivatives in combating bacterial infections through targeted molecular modifications (Domagala et al., 1988).
Anticonvulsant Activity
Stanton and Ackerman (1983) explored the anticonvulsant activity of certain tetracyclic indole derivatives, providing insights into the therapeutic potential of quinoline-based compounds in epilepsy treatment. Their research highlights the importance of structural modifications in enhancing the efficacy of such compounds (Stanton & Ackerman, 1983).
特性
IUPAC Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c1-14-3-5-17(6-4-14)26-23(28)19-13-21(16-9-11-25-12-10-16)27-22-15(2)20(24)8-7-18(19)22/h7-14,17H,3-6H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIDWCLEBLKHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-N-(4-methylcyclohexyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)


![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)